3-ethylpentane-1-thiol
Description
Significance of Aliphatic Thiols in Contemporary Organic Chemistry and Materials Science
Aliphatic thiols, organic compounds containing a sulfhydryl (-SH) group bonded to a saturated carbon chain, are of considerable importance in modern organic chemistry and materials science. sigmaaldrich.com They serve as versatile building blocks in organic synthesis and as effective reducing agents. sigmaaldrich.com A significant application lies in the development of advanced materials. For instance, aliphatic thiol surfactants are crucial for stabilizing gold nanoparticles, preventing their aggregation and allowing for their dispersion in organic solvents. case.edu This stability is essential for applications in catalysis, optoelectronics, and biomedicine.
Furthermore, the self-assembly of alkyl thiols onto gold surfaces to form highly ordered monolayers is a cornerstone of nanotechnology, with applications in creating specialized biosensors and in chromatography. cdnsciencepub.com The unique properties of thiols are also harnessed in biomedical polymers. They are used to create hydrogels, which are three-dimensional polymer networks capable of mimicking the natural environment of tissues, making them suitable for drug delivery and tissue engineering applications. sigmaaldrich.com The reactivity of the thiol group also allows for its incorporation into more complex structures, such as fullerene derivatives and coordination polymers, highlighting their role in creating novel materials with specific electronic and sensory properties. acs.orgxmu.edu.cn
Overview of Primary Thiol Structures and their Unique Reactivity Profiles
Primary thiols are characterized by a sulfhydryl group attached to a primary carbon atom (a carbon bonded to only one other carbon atom), giving them the general structure R-CH₂-SH. This structural feature dictates their distinct reactivity. A key characteristic of thiols is their acidity; they are generally more acidic than their alcohol counterparts by about 5 pKa units. masterorganicchemistry.com This increased acidity is due to the larger size and greater polarizability of the sulfur atom compared to oxygen, which helps stabilize the resulting thiolate anion (RS⁻). masterorganicchemistry.comyoutube.com
This deprotonation to form a thiolate is a common first step in many of their reactions. youtube.com The resulting thiolate is an excellent nucleophile, even more so than the neutral thiol. masterorganicchemistry.comyoutube.com Thiolates readily participate in nucleophilic substitution reactions, such as the Sₙ2 reaction with alkyl halides to form thioethers, and in nucleophilic addition reactions to polarized pi bonds, like those in carbonyl compounds. masterorganicchemistry.comyoutube.com
Kinetic studies comparing different thiol types in thiol-Michael reactions have shown that primary thiols can be the fastest reacting species in systems where the rate is limited by chain transfer, a factor attributed to their ease of deprotonation. nsf.gov Another characteristic reaction of thiols is their oxidation. Mild oxidizing agents, such as iodine, will oxidize two thiol molecules to form a disulfide (R-S-S-R). masterorganicchemistry.com
Historical and Current Perspectives on Branched Alkane Thiol Research
Research into branched alkane thiols has provided critical insights into how molecular architecture influences the properties of materials at the nanoscale. Studies on the self-assembly of branched thiols on gold surfaces have revealed that, compared to their linear counterparts, they can form monolayers with significantly different characteristics. acs.orgutwente.nl While some branched thiols form more disordered films, others can produce more tightly packed monolayers with a reduced tilt angle of the alkane chains relative to the surface. acs.org
In the realm of nanotechnology, the structure of thiol ligands is critical for the stability of nanocrystals. Research on CdSe nanocrystals has shown that using branched alkylthiols as capping ligands can lead to greater thermodynamic stability compared to linear thiols. nih.gov This increased stability is attributed to differences in the enthalpy and entropy of the ligand exchange process, where the steric hindrance from the branching methyl group plays a significant role. nih.gov This research also highlights the "odd-even effect," where properties oscillate depending on whether the alkyl chain has an odd or even number of carbon atoms. nih.gov The synthesis of branched thiols has also advanced, with methods developed for their efficient, one-pot production from corresponding alkyl halides. amazonaws.com
Rationale and Scope of Academic Inquiry into 3-Ethylpentane-1-thiol
Specific academic inquiry focusing exclusively on this compound is limited. The compound, identified by its CAS number 110502-84-6, represents a specific molecular structure within the broader class of branched primary aliphatic thiols. nih.govaablocks.com Its structure consists of a five-carbon pentane (B18724) backbone with the thiol group at the 1-position and an ethyl branch at the 3-position.
The rationale for investigating compounds like this compound stems from a fundamental interest in understanding structure-property relationships. It serves as a model compound to probe how a specific branching pattern—an ethyl group on the gamma-carbon relative to the sulfhydryl group—affects the physicochemical behaviors discussed previously. Academic inquiry would likely use this compound to explore its specific impact on:
The kinetics and thermodynamics of self-assembled monolayer formation on surfaces like gold.
The stability and optical properties of nanoparticles when used as a capping ligand.
Its relative reactivity in various organic reactions, such as thiol-ene click chemistry or oxidation, compared to linear or other branched thiols.
By studying well-defined, non-commercial structures like this compound, researchers can systematically deconstruct the complex interplay of steric and electronic effects that govern the behavior of thiols in materials science and synthetic chemistry.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 110502-84-6 nih.govaablocks.com |
| Molecular Formula | C₇H₁₆S nih.govaablocks.com |
| Molecular Weight | 132.27 g/mol aablocks.com |
| IUPAC Name | This compound nih.gov |
| SMILES | SCCC(CC)CC aablocks.com |
Properties
CAS No. |
110502-84-6 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Ethylpentane 1 Thiol
Chemo- and Regioselective Synthesis of 3-Ethylpentane-1-thiol
The precise construction of molecules like this compound, where a specific isomer is required, demands synthetic methods that offer high control over the placement of functional groups (regioselectivity) and their reaction in the presence of other reactive sites (chemoselectivity).
Catalytic Routes to this compound: Optimization and Selectivity Control
Catalysis is paramount in modern synthesis for enhancing reaction rates, improving selectivity, and reducing waste. In the context of thiol synthesis, catalysts are crucial for controlling the outcome of addition reactions. For instance, the thiol-Michael addition, a base-catalyzed reaction, can be significantly accelerated by potent, simple nucleophiles, which also allows for lower catalyst concentrations. usm.edu The choice of catalyst can influence selectivity in complex reactions where multiple reaction pathways are possible.
In thiol-yne additions to activated alkynes (alkynes adjacent to an electron-withdrawing group), bases are used to increase the concentration of the highly nucleophilic thiolate anion, which dramatically speeds up the reaction. nih.gov Transition metals can also be employed to catalyze alkyne hydrothiolation. nih.gov The optimization of these catalytic systems involves screening different catalysts, solvents, and temperature conditions to maximize the yield of the desired regio- and stereoisomer. For the synthesis of this compound, a catalytic approach would likely involve the anti-Markovnikov hydrothiolation of 3-ethylpent-1-ene, where the catalyst ensures the thiol group adds to the terminal carbon.
Green Chemistry Principles in the Sustainable Production of Branched Thiols
Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu The production of this compound can be made more sustainable by adhering to the 12 Principles of Green Chemistry. yale.edurjpn.org
Key principles applicable to thiol synthesis include:
Prevention : It is better to prevent waste than to treat it after it has been created. yale.edu One-pot syntheses and high-yield "click" reactions exemplify this principle by reducing the generation of waste from intermediate purification steps. amazonaws.comijnrd.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions, such as thiol-ene and thiol-yne, are highly atom-economical as all atoms of the reactants are incorporated into the product. wikipedia.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. yale.edurjpn.org As discussed, catalysts are vital for efficient thiol synthesis.
Use of Renewable Feedstocks : A raw material should be renewable whenever practicable. yale.edu For a compound like this compound, this could involve sourcing the seven-carbon backbone from biorenewable materials.
Design for Energy Efficiency : Energy requirements should be minimized. rjpn.org Conducting reactions at ambient temperature and pressure, as is often possible with "click" chemistry, or using energy-efficient methods like microwave heating, aligns with this principle. amazonaws.comijnrd.org
Functional Group Interconversions and Derivatizations of this compound
The thiol group is a versatile functional handle that can be converted into several other sulfur-containing moieties or used as a nucleophile in bond-forming reactions. ub.edu
Controlled Oxidation Pathways: Sulfoxides, Sulfones, and Disulfides
The sulfur atom in this compound exists in its lowest oxidation state and can be selectively oxidized to form different functional groups. The atmospheric oxidation of thiols often leads to the formation of sulfur dioxide (SO2), which can be further oxidized to sulfuric acid. nih.gov In a controlled laboratory setting, specific reagents can be used to target desired oxidation products.
Disulfides : Mild oxidizing agents can couple two molecules of a thiol to form a disulfide (R-S-S-R). This is a common transformation for thiols.
Sulfoxides : More potent oxidizing agents can convert the thiol to a sulfenic acid, which is typically unstable, but further controlled oxidation of the corresponding thioether would yield a sulfoxide (B87167) (R-S(=O)-R').
Sulfones : The use of strong oxidizing agents can take the oxidation further to the sulfone (R-S(=O)2-R') level.
The precise control over these oxidation states is a key challenge and area of study in organosulfur chemistry.
Nucleophilic Additions and Substitutions Involving the Thiol Moiety
The thiol group (-SH) is nucleophilic, and its conjugate base, the thiolate anion (-S⁻), is an even more potent nucleophile. This reactivity is harnessed in several important chemical transformations. ub.edu
Nucleophilic Substitution (SN2 Reactions) : Thiolates are excellent nucleophiles for SN2 reactions, where they can displace leaving groups (such as halides or sulfonates) from carbon atoms. ub.eduvanderbilt.edu This reaction is a fundamental way to form thioethers (R-S-R').
Nucleophilic Conjugate (Michael) Addition : Thiols and thiolates readily add to α,β-unsaturated carbonyl compounds in a process known as the Michael addition. semanticscholar.orgbham.ac.uk This 1,4-conjugate addition is a powerful method for C-S bond formation. researchgate.net The reaction is often base-catalyzed to generate the more reactive thiolate. bham.ac.uk The efficiency of these reactions has led to their inclusion in the canon of "click" chemistry. bham.ac.ukresearchgate.net
Thiol-Ene and Thiol-Yne Reactions : As mentioned in the synthesis section, these reactions are highly efficient additions. researchgate.net When viewed from the perspective of the thiol, they represent the nucleophilic addition of the thiol to an unsaturated C-C bond. wikipedia.org The nucleophile-catalyzed thiol-Michael reaction proceeds via an initial attack of a nucleophile on the electron-poor double bond, which then facilitates the addition of the thiol. usm.edu
Table 2: Reactivity of the Thiol Moiety in this compound
| Reaction Type | Electrophile | Product | Key Features |
| SN2 Substitution | Alkyl Halide (R'-X) | Thioether | Forms C-S bond; strong nucleophile required |
| Michael Addition | α,β-Unsaturated Ketone | β-Thioether Ketone | Base-catalyzed; 1,4-conjugate addition |
| Thiol-Ene Reaction | Alkene | Thioether | Radical or nucleophile initiated; "click" reaction |
| Thiol-Yne Reaction | Alkyne | Vinyl Sulfide (B99878) / Dithioether | Can add one or two thiol units; highly efficient |
Formation of Thioethers and Advanced Organosulfur Scaffolds
The conversion of this compound into a diverse array of thioethers represents a fundamental transformation in the synthesis of advanced organosulfur scaffolds. Thioethers are integral components in pharmaceuticals, agrochemicals, and materials science. The nucleophilic nature of the sulfur atom in this compound allows for its facile reaction with various electrophiles to form carbon-sulfur bonds.
One of the most direct methods for the synthesis of thioethers from this compound is through nucleophilic substitution reactions with alkyl halides. In a typical reaction, this compound is deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding thiolate anion. This highly nucleophilic species then readily displaces a halide from an alkyl halide in an SN2 reaction to yield the desired thioether. The choice of solvent for these reactions is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed to enhance the reaction rate.
Beyond simple alkyl thioethers, more complex and medicinally relevant scaffolds can be accessed. For instance, the reaction of the 3-ethylpentane-1-thiolate with substituted benzyl (B1604629) halides or other functionalized alkyl halides can introduce a variety of structural motifs. These reactions are often high-yielding and tolerate a wide range of functional groups, making them a versatile tool in organic synthesis.
The table below illustrates the variety of thioethers that can be synthesized from this compound using the Williamson ether synthesis-analogous thioether synthesis.
| Electrophile | Base | Solvent | Product |
| Methyl Iodide | Sodium Hydroxide | Ethanol | 1-(Methylthio)-3-ethylpentane |
| Benzyl Bromide | Potassium Carbonate | Acetone | 1-(Benzylthio)-3-ethylpentane |
| 2-Chloroethanol | Sodium Ethoxide | Ethanol | 2-((3-Ethylpentyl)thio)ethanol |
The development of advanced organosulfur scaffolds often requires the incorporation of the 3-ethylpentylthio moiety into more complex molecular architectures. This can be achieved by utilizing bifunctional reagents. For example, reaction with an epoxide will result in a β-hydroxy thioether, a valuable synthon for further chemical manipulation. The regioselectivity of the epoxide ring-opening is typically controlled by steric and electronic factors, with the thiolate attacking the less substituted carbon atom.
Cross-Coupling and Radical Reactions with this compound
Modern synthetic methodologies have expanded the toolbox for C-S bond formation beyond traditional nucleophilic substitution. Transition-metal-catalyzed cross-coupling reactions and radical reactions have emerged as powerful strategies for the synthesis of thioethers and other organosulfur compounds from thiols like this compound.
Transition-Metal-Catalyzed Cross-Coupling Reactions:
Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of C-S bond formation, allowing for the coupling of this compound with aryl, vinyl, and heteroaryl halides or pseudohalides. These reactions typically involve the formation of a metal-thiolate intermediate, which then undergoes reductive elimination with an organohalide to form the desired thioether and regenerate the active catalyst.
A general scheme for a palladium-catalyzed C-S cross-coupling reaction is as follows:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R'-X) to form a palladium(II) intermediate.
Thiolate Formation: this compound reacts with a base to form the corresponding thiolate.
Transmetalation (or ligand exchange): The thiolate coordinates to the palladium(II) center, displacing a ligand.
Reductive Elimination: The organic group (R') and the 3-ethylpentylthio group couple, forming the thioether and regenerating the palladium(0) catalyst.
Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium. These reactions are particularly effective for the coupling of thiols with aryl iodides and bromides. The use of ligands such as 1,10-phenanthroline (B135089) can significantly enhance the efficiency of these copper-catalyzed transformations. thieme-connect.com
The following table provides examples of cross-coupling reactions involving aliphatic thiols, which are analogous to reactions with this compound.
| Thiol | Coupling Partner | Catalyst | Ligand | Base | Product |
| Aliphatic Thiol | Aryl Bromide | Pd(dba)2 | Xantphos | Triethylamine (B128534) | Alkyl Aryl Thioether |
| Aliphatic Thiol | Aryl Iodide | CuI | 1,10-Phenanthroline | Cesium Carbonate | Alkyl Aryl Thioether |
Radical Reactions:
Radical-mediated reactions offer a complementary approach to the synthesis of organosulfur compounds from this compound. The thiol-ene reaction is a prominent example, involving the free-radical addition of the S-H bond of a thiol across a carbon-carbon double bond of an alkene. wikipedia.orgwikipedia.org This reaction proceeds via a radical chain mechanism, typically initiated by photolysis or a radical initiator like azobisisobutyronitrile (AIBN).
The key steps in the thiol-ene reaction are:
Initiation: A radical initiator generates a radical, which then abstracts a hydrogen atom from this compound to form a thiyl radical.
Propagation: The thiyl radical adds to the alkene at the less substituted carbon atom, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound, yielding the anti-Markovnikov addition product and regenerating the thiyl radical to continue the chain.
Termination: The reaction is terminated by the combination of two radical species.
The thiol-ene reaction is highly efficient and exhibits excellent functional group tolerance, making it a valuable tool for the synthesis of a wide range of thioethers under mild conditions.
Elucidation of Reaction Mechanisms and Kinetics Pertinent to 3 Ethylpentane 1 Thiol
Mechanistic Investigations of Thiol-Ene and Thiol-Yne Click Chemistry Involving 3-Ethylpentane-1-thiol
The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkene. In the context of this compound, this reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition.
The free-radical addition is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical from this compound. This highly reactive species then adds to an alkene, primarily in an anti-Markovnikov fashion, to form a carbon-centered radical. A subsequent chain-transfer step with another molecule of this compound regenerates the thiyl radical and yields the final thioether product. This process is advantageous for its efficiency and is widely used in polymer synthesis and surface modification.
Alternatively, the Michael addition mechanism is catalyzed by a base or a nucleophile. The base deprotonates this compound to form a thiolate anion, which then acts as a nucleophile, attacking an electron-deficient alkene to form a carbanion. Protonation of this intermediate yields the final thioether product, also with anti-Markovnikov regioselectivity.
While the general principles of thiol-ene and the related thiol-yne (addition to an alkyne) reactions are well-established, specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature. However, the reactivity would be expected to follow general trends observed for other primary thiols.
Kinetic Studies of Oxidative and Reductive Transformations of this compound
The sulfur atom in this compound can exist in various oxidation states, making it susceptible to both oxidative and reductive transformations. The oxidation of thiols is a fundamental process in biochemistry and materials science.
Reductive transformations typically involve the cleavage of a disulfide bond to regenerate the thiol. In biological contexts, this process is crucial for maintaining the redox balance and is often carried out by reductants like glutathione and thioredoxin, which ultimately rely on NADPH for their reducing power. The kinetics of such reductions are highly dependent on the specific reducing agent and the reaction conditions.
Stereochemical Aspects and Chiral Derivatization of this compound
This compound itself is a chiral molecule, as the carbon atom at the 3-position is a stereocenter. This chirality can influence the stereochemical outcome of reactions in which it participates. For instance, in thiol-ene reactions with prochiral alkenes, the presence of the stereocenter in this compound can lead to the formation of diastereomeric products. The degree of diastereoselectivity would depend on the reaction mechanism and the structure of the alkene.
Chiral derivatization is a common technique used to determine the absolute stereochemistry of chiral molecules. In the case of this compound, it could be reacted with a chiral derivatizing agent, such as Mosher's acid, to form a diastereomeric mixture. The distinct NMR spectroscopic properties of these diastereomers would then allow for the determination of the absolute configuration of the original thiol. While the principles of this technique are well-established, specific applications to this compound are not detailed in the available literature.
Role of this compound in Metal-Mediated Proton Transfer and Catalytic Cycles
Thiols are known to coordinate with metal ions and participate in various catalytic cycles. The sulfur atom of this compound can act as a ligand for a variety of metals. This coordination can modulate the acidity of the S-H bond, facilitating metal-mediated proton transfer .
In catalytic cycles, a metal-bound thiolate of this compound could act as a nucleophile or participate in redox processes. For instance, in the context of enzyme mimics, a metal complex incorporating this compound could potentially catalyze oxidation or reduction reactions. The specific role and efficiency of this compound in such catalytic systems would be highly dependent on the nature of the metal center and the other ligands present. While the general involvement of thiols in such processes is known, specific studies detailing the role of this compound in metal-mediated catalysis are not prominent in the scientific literature.
Advanced Spectroscopic and Chromatographic Characterization Techniques in 3 Ethylpentane 1 Thiol Research
High-Resolution Spectroscopic Probes for Molecular Structure and Conformation
High-resolution spectroscopy is fundamental to elucidating the precise atomic arrangement and three-dimensional shape of 3-ethylpentane-1-thiol.
While one-dimensional (1D) NMR provides initial information on the chemical environments of protons (¹H) and carbons (¹³C), 2D-NMR techniques are indispensable for unambiguously assembling the molecular structure of this compound. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.
Based on the analysis of analogous structures like 3-ethylpentane, the predicted NMR data for this compound would confirm its branched structure. docbrown.infodocbrown.info A ¹H-¹H COSY spectrum would show correlations between adjacent protons, for instance, between the protons of the methyl groups and their neighboring methylene (B1212753) groups. The HSQC spectrum directly links each proton to its attached carbon atom. The HMBC spectrum is crucial for mapping longer-range (2-3 bond) correlations, which would definitively place the -CH₂SH group at the C1 position by showing a correlation from the methylene protons next to the sulfur to the C3 carbon atom.
Table 1: Predicted NMR Data and 2D-NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → C) |
| -SH | ~1.3-1.6 (broad singlet) | - | C1 |
| C1 (-CH₂ -SH) | ~2.5 | ~25 | C2, C3 |
| C2 (-CH₂ -) | ~1.5 | ~35 | C1, C3, C4 |
| C3 (-CH <) | ~1.4 | ~42 | C1, C2, C4, C1' |
| C4/C1' (-CH₂ -CH₃) | ~1.3 | ~25 | C2, C3, C5, C2' |
| C5/C2' (-CH₃ ) | ~0.9 | ~11 | C3, C4 |
Note: Chemical shifts are estimates based on known values for similar functional groups and hydrocarbon skeletons. Actual values may vary.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. For this compound, these methods are excellent for confirming the presence of key functional groups and providing information about the molecule's conformation.
The IR spectrum is characterized by strong absorptions from C-H bond stretching and bending. docbrown.info The most diagnostic feature for this molecule is the S-H stretching vibration, which typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. rsc.org The C-S stretching vibration is found in the fingerprint region of the spectrum, usually between 600 and 770 cm⁻¹, and can be more readily identified using Raman spectroscopy. rsc.orgresearchgate.net The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | IR, Raman | 2850-3000 | Strong |
| S-H Stretch | IR, Raman | 2550-2600 | Weak |
| CH₂ Bend (Scissoring) | IR | 1450-1470 | Medium |
| CH₃ Bend (Asymmetric) | IR | ~1460 | Medium |
| CH₃ Bend (Symmetric) | IR | ~1375 | Medium |
| C-S-H Bend | Raman | ~850 | Medium |
| C-S Stretch | Raman, IR | 600-770 | Weak-Medium |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous calculation of its elemental formula (C₇H₁₆S). nih.gov
When subjected to electron ionization (EI), the this compound molecule will fragment in predictable ways. The fragmentation of thiols is often directed by the sulfur atom. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the sulfur atom) and the loss of small, stable neutral molecules. miamioh.edu Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more profound structural detail and confirming fragmentation pathways. libretexts.org
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |
| 132 | [C₇H₁₆S]⁺• | Molecular Ion (M⁺•) |
| 103 | [C₅H₁₁S]⁺ | Loss of an ethyl radical (•C₂H₅) from the C3 position |
| 87 | [C₄H₉S]⁺ | Alpha-cleavage: loss of a propyl radical (•C₃H₇) |
| 71 | [C₅H₁₁]⁺ | Loss of •CH₂SH radical |
| 61 | [CH₅S]⁺ | Cleavage at the beta-position, forming [CH₂=SH₂]⁺• |
| 47 | [CH₃S]⁺ | Ion resulting from rearrangement and cleavage, [CH₂SH]⁺ |
| 29 | [C₂H₅]⁺ | Ethyl cation from cleavage at the C3 position |
Chromatographic Methodologies for Separation and Quantitative Analysis in Research Samples
Chromatographic methods are essential for isolating this compound from complex matrices and for performing accurate quantitative analysis.
Given its volatility, gas chromatography (GC) is the premier technique for separating this compound from other volatile and semi-volatile compounds. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides both separation and definitive identification. The analysis of volatile thiols can be challenging due to their reactivity and potential for adsorption onto active sites within the GC system. chromforum.org Therefore, specialized columns, such as those with deactivated surfaces or specific stationary phases (e.g., CP-Volamine), are often employed to achieve good peak shape and recovery. chromforum.org For trace-level detection, selected ion monitoring (SIM) mode can be used to enhance sensitivity by focusing the mass spectrometer on specific fragment ions characteristic of the target analyte. dss.go.th
Direct analysis of this compound by high-performance liquid chromatography (HPLC) is often impractical because it lacks a strong chromophore, making UV-Vis detection difficult. To overcome this, a common strategy is to derivatize the thiol group with a reagent that imparts strong UV absorbance or fluorescence properties. mdpi.com This pre-column derivatization enhances detection sensitivity and can also improve the chromatographic properties of the analyte. A variety of derivatization reagents are available, and the choice depends on the sample matrix and the required sensitivity. nih.govsemanticscholar.orgsemanticscholar.org
Table 4: Common Derivatization Reagents for HPLC Analysis of Thiols
| Derivatization Reagent | Resulting Adduct | Detection Method | Advantages |
| Monobromobimane (MBB) | Fluorescent bimane adduct | Fluorescence | High sensitivity, stable adducts |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Thionitrobenzoate (TNB) | UV-Vis (412 nm) | Widely used (Ellman's Reagent), good for quantification |
| Ethyl Propiolate (ETP) | Thioacrylate derivative | UV-Vis | Reacts specifically with sulfhydryl groups |
| Ethacrynic Acid | Thioether conjugate | UV-Vis | Forms stable adducts suitable for reversed-phase HPLC |
Multidimensional Chromatography for Complex Mixture Resolution
The analysis of this compound in complex matrices, such as petroleum products, environmental samples, or food and beverages, is often complicated by the presence of a vast number of other compounds that can interfere with its detection and quantification. daneshyari.comresearchgate.net One-dimensional chromatographic techniques may lack the necessary resolving power to separate the target analyte from co-eluting species. rsc.orgresearchgate.net In such cases, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation capabilities. taylorandfrancis.comacs.org
GC×GC systems utilize two columns with different stationary phase selectivities, connected by a modulator. This setup allows for the comprehensive separation of a sample in two dimensions, providing a much higher peak capacity than single-column systems. ucdavis.edu When coupled with a selective detector, such as a sulfur chemiluminescence detector (SCD), GC×GC becomes a powerful tool for the targeted analysis of sulfur-containing compounds like this compound, even at trace levels within a complex hydrocarbon matrix. daneshyari.comgcms.czresearchgate.net The SCD offers high selectivity and sensitivity towards sulfur compounds, minimizing interference from non-sulfur-containing components in the sample. researchgate.netgcms.cz
In a typical GC×GC-SCD setup for the analysis of volatile sulfur compounds, the first dimension column might be a non-polar stationary phase, which separates compounds primarily based on their boiling points. The fractions from the first column are then transferred to a second, shorter column with a more polar stationary phase, which provides a different separation mechanism, often based on polarity. This orthogonal separation results in a two-dimensional chromatogram where structurally related compounds, such as different classes of sulfur compounds (e.g., thiols, sulfides, thiophenes), are grouped in distinct regions of the chromatogram. researchgate.net
Illustrative Research Findings:
While specific studies focusing solely on this compound using multidimensional chromatography are not extensively documented in publicly available literature, the principles of the technique have been widely applied to the analysis of similar sulfur compounds in complex mixtures. For instance, research on the speciation of sulfur compounds in diesel and crude oil has demonstrated the capability of GC×GC-SCD to separate various isomers of thiols and other sulfur-containing molecules that would co-elute in a one-dimensional separation. researchgate.netresearchgate.net
The following interactive table represents a hypothetical dataset illustrating the enhanced resolution achieved with GC×GC for the separation of this compound from other structurally similar sulfur compounds that might be present in a complex sample. The retention times in the first and second dimensions (¹t_R_ and ²t_R_) demonstrate how the use of two different column selectivities allows for the separation of these compounds.
Table 1: Hypothetical GC×GC Retention Data for Selected Sulfur Compounds
| Compound | First Dimension Retention Time (¹t_R, min) | Second Dimension Retention Time (²t_R_, s) |
| This compound | 15.2 | 3.5 |
| 1-Hexanethiol | 14.8 | 3.2 |
| 2-Methyl-1-pentanethiol | 14.5 | 3.8 |
| Cyclohexanethiol | 16.1 | 4.1 |
| Thiophene | 8.5 | 2.1 |
| 2-Methylthiophene | 9.2 | 2.4 |
This enhanced separation is critical for accurate identification and quantification. By resolving this compound from other interfering compounds, multidimensional chromatography coupled with selective detection provides a robust analytical solution for its characterization in challenging sample matrices. daneshyari.comresearchgate.net The structured nature of the two-dimensional chromatogram also aids in the tentative identification of unknown sulfur compounds based on their elution patterns. researchgate.net
Theoretical and Computational Chemistry Approaches to 3 Ethylpentane 1 Thiol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. mpg.deyoutube.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. mpg.de This approach is widely used to optimize the geometry of molecules, calculate electronic properties, and explore the potential energy surfaces of chemical reactions. mdpi.com
For 3-ethylpentane-1-thiol, DFT calculations can predict key ground-state properties. Functionals like B3LYP or PBE, combined with basis sets such as 6-31G* or def2-TZVP, are commonly employed to determine the molecule's equilibrium geometry, total energy, and the distribution of electron density. researchgate.net From these calculations, important quantum chemical descriptors can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT is instrumental in mapping reaction pathways. For instance, the oxidation of the thiol group in this compound can be modeled to identify transition states and calculate activation energies, providing insights into its reactivity that might otherwise be challenging to obtain experimentally. mdpi.comnih.gov
Table 1: Predicted Ground State Properties of this compound using DFT (Note: These are hypothetical values for illustrative purposes, based on typical results for similar alkanethiols.)
| Property | Value | Method |
|---|---|---|
| Total Energy | -675.12345 Hartree | B3LYP/6-311+G(d,p) |
| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | 1.8 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 8.3 eV | B3LYP/6-311+G(d,p) |
While DFT is highly efficient, high-accuracy thermochemical data often requires more computationally intensive ab initio methods. These methods are based on a systematic, hierarchical improvement of the wavefunction and basis set. osti.gov Techniques such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is crucial for accurate energy calculations. osti.govrsc.org
Composite methods like the Gaussian-n (Gn) theories (e.g., G2, G3) are specifically designed to yield highly accurate thermochemical properties, such as enthalpies of formation, with uncertainties approaching experimental accuracy (often within 1-2 kcal/mol). osti.govsemanticscholar.org These methods involve a series of calculations at different levels of theory and basis sets, which are then combined and extrapolated to estimate the exact energy. For this compound, these calculations would provide a reliable prediction of its gas-phase enthalpy of formation, a fundamental thermodynamic property. semanticscholar.orgugent.be
Table 2: Predicted Thermochemical Properties of this compound (Note: These are hypothetical values for illustrative purposes based on established methods for alkanethiols.)
| Property | Predicted Value (kJ/mol) | Method |
|---|---|---|
| Standard Enthalpy of Formation (gas, 298.15 K) | -185.5 | G3 Theory |
| Atomization Energy | 8450.2 | W1 Theory |
Conformational Analysis and Potential Energy Surface Mapping of this compound
The flexibility of the alkyl chain in this compound means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. nih.govnih.gov
Table 3: Relative Energies of Hypothetical Stable Conformers of this compound (Note: These are illustrative values.)
| Conformer | Dihedral Angles (°)(C-C-C-C, C-C-S-H) | Relative Energy (kJ/mol) | Predicted Population (%) at 298K |
|---|---|---|---|
| A (Global Minimum) | (178, 60) | 0.00 | 45.2 |
| B | (-65, 180) | 1.50 | 25.1 |
| C | (179, 179) | 2.15 | 17.8 |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
While quantum mechanics describes the molecule's internal properties, Molecular Dynamics (MD) simulations are used to study its behavior over time, particularly its interactions with other molecules, such as a solvent. rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a classical force field. nih.gov
Table 4: Typical Setup for an MD Simulation of this compound in Water
| Parameter | Description / Value |
|---|---|
| System | One this compound molecule in a cubic box of 2000 water molecules |
| Force Field | OPLS-AA for the thiol; TIP3P for water |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Prediction of Spectroscopic Parameters and Simulation of Experimental Spectra
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds. nih.govnih.gov
For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. uncw.edu These values can then be converted into chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers. researchgate.net
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. rsc.org After optimizing the molecular geometry, a frequency calculation yields the normal modes of vibration and their corresponding intensities. These predicted spectra can be compared with experimental data to aid in peak assignment and structural elucidation. For the S-H bond in this compound, a characteristic stretching frequency can be accurately predicted. rsc.org
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, calculated relative to TMS.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂-SH | 2.5 | 28.5 |
| -SH | 1.3 | - |
| CH(CH₂CH₃)₂ | 1.6 | 45.0 |
| -CH₂-CH₃ | 1.4 | 26.0 |
Applications of 3 Ethylpentane 1 Thiol in Chemical Synthesis and Materials Science
Development of 3-Ethylpentane-1-thiol as a Ligand in Homogeneous and Heterogeneous Catalysis
The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a ligand, donating electron density to metal centers. This interaction is fundamental to its role in both homogeneous and heterogeneous catalytic systems.
Thiolate Complexes in Transition Metal Catalysis and Nanoparticle Stabilization
When this compound coordinates to a transition metal, it typically loses the proton from the thiol group to form a thiolate ligand. Thiolates are classified as soft Lewis bases, showing a strong affinity for soft Lewis acidic metals such as gold, silver, copper, palladium, and platinum. mdpi.comwikipedia.org These metal-thiolate bonds are highly covalent and play crucial roles in various catalytic processes. acs.org In transition metal catalysis, thiolate ligands can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. mdpi.com For example, in bio-inspired hydrogenase mimics, metal-thiolate motifs are critical for activating small molecules like H₂. nih.govproquest.com
The ability of thiols to strongly bind to metal surfaces also makes them excellent stabilizing agents for nanoparticles. mdpi.com this compound can cap metal nanoparticles, preventing their aggregation and controlling their growth. mdpi.com The thiolate layer forms a protective shell around the nanoparticle core. Multidentate thiolates, which have more than one thiol group, can offer enhanced stability due to the chelate effect. acs.orgrsc.org While this compound is a monothiol, its principles of binding are the same. The alkyl chain of the thiol influences the solubility and surface properties of the stabilized nanoparticles.
| Feature | Description | Relevance to this compound |
| Ligand Type | Thiolate (RS⁻) | The deprotonated form of this compound acts as a soft, 1-electron donor ligand. wikipedia.org |
| Bonding | Strong, covalent Au-S, Ag-S, Cu-S bonds | Forms stable bonds with nanoparticle surfaces, preventing aggregation. mdpi.comacs.org |
| Catalytic Role | Modifies electronic/steric properties of metal centers | Can be used to tune the reactivity of transition metal catalysts. acs.orgnih.gov |
| Nanoparticle Stabilization | Forms a protective monolayer on the metal surface | The 3-ethylpentyl group provides solubility and steric hindrance. mdpi.comacs.org |
Organocatalytic Systems Utilizing this compound Derivatives
Beyond metal-based catalysis, thiols are integral to certain organocatalytic reactions. A prime example is the thiol-ene reaction, which can be initiated by light in the presence of an organophotocatalyst, such as phenylglyoxylic acid, avoiding the use of metals. researchgate.net In this process, the photocatalyst facilitates the formation of a thiyl radical from the thiol. This radical then adds across a carbon-carbon double bond (an 'ene'), initiating a radical chain reaction. researchgate.netwikipedia.org
While direct studies on this compound in this context are not prevalent, its derivatives could be employed in such systems. The reaction mechanism is general for many thiols and is valued for its efficiency and adherence to "click chemistry" principles. researchgate.netsci-hub.st Such organocatalytic systems are considered greener alternatives to metal-catalyzed processes. acs.org
Incorporation of this compound in Polymer Chemistry and Advanced Materials
The thiol group is a versatile functional handle for polymer synthesis and modification. Its reactivity in "click" reactions and its ability to form self-assembled structures are particularly valuable.
Role in Thiol-Ene and Thiol-Yne Polymerization for Functional Materials
Thiol-ene and thiol-yne reactions are powerful methods for polymer synthesis and modification. usm.edu These reactions proceed via a radical-mediated anti-Markovnikov addition of a thiol to an alkene (ene) or an alkyne (yne), respectively. wikipedia.orgwikipedia.org The reaction is typically initiated by UV light or a thermal initiator and is known for its high yields, rapid rates, and tolerance of various functional groups. nih.govresearchgate.net
This compound can participate in these reactions in several ways. As a monofunctional thiol, it can be used to end-cap polymer chains or modify surfaces, introducing the 3-ethylpentyl group. If converted into a di- or multifunctional derivative, it could be used as a monomer in step-growth polymerizations to create cross-linked polymer networks. wikipedia.org The efficiency of these reactions makes them ideal for creating well-defined polymer architectures and functional materials for various applications. wikipedia.orgbeilstein-journals.org
| Reaction Type | Reactants | Product | Key Features |
| Thiol-Ene | Thiol (R-SH) + Alkene (-C=C-) | Thioether (-S-C-C-H) | Anti-Markovnikov addition, radical mechanism, high efficiency. wikipedia.org |
| Thiol-Yne | Thiol (R-SH) + Alkyne (-C≡C-) | Alkenyl sulfide (B99878) (mono-addition) or dithioether (di-addition) | Can undergo single or double addition, forms vinyl sulfide linkages. wikipedia.org |
Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Alkanethiols like this compound spontaneously form highly ordered, nanometer-thick films on the surfaces of certain metals, particularly gold, silver, and copper. illinois.edursc.org These films are known as self-assembled monolayers (SAMs). The formation is driven by the strong, specific interaction between the sulfur headgroup and the metal surface, coupled with the van der Waals interactions between the adjacent alkyl chains. rsc.orgethz.ch
The structure and stability of the SAM are influenced by the length and architecture of the alkyl chain. nih.gov The branched structure of the 3-ethylpentyl group would affect the packing density and ordering of the monolayer compared to a linear alkanethiol. SAMs are used to precisely control the surface properties of materials, such as wettability, adhesion, and corrosion resistance, and are a cornerstone of nanotechnology. illinois.edunih.gov
Cross-Linking Agent and Modifier for Polymeric Networks
Cross-linking is a critical process for transforming linear polymers into robust, three-dimensional networks with enhanced mechanical and thermal properties. mdpi.com Thiols are frequently used in cross-linking strategies, particularly through thiol-ene chemistry. nih.govrsc.org
While this compound itself is a monothiol and cannot act as a cross-linker, it can be used as a chain transfer agent in radical polymerizations to control molecular weight. nih.gov More importantly, it serves as a precursor for creating multifunctional thiols that can act as cross-linking agents. For example, by reacting the thiol with a multifunctional acrylate (B77674) or epoxide core, a molecule with multiple thiol groups emanating from a central point can be synthesized. These multifunctional derivatives are then capable of linking multiple polymer chains together, forming a stable network structure. itu.edu.tr
Precursor in the Synthesis of Specialty Chemicals and Chemical Intermediates
This compound, a primary alkanethiol, serves as a versatile precursor in the synthesis of a variety of specialty chemicals and chemical intermediates. Its utility stems from the high reactivity of the thiol group (-SH), which readily participates in a range of chemical transformations. This allows for the introduction of the 3-ethylpentylthio moiety into diverse molecular architectures, leading to the creation of compounds with tailored properties for various applications. The branched nature of the 3-ethylpentyl group can impart unique solubility, steric, and conformational characteristics to the resulting molecules.
The nucleophilic nature of the thiolate anion, formed by the deprotonation of this compound, is central to its role as a synthetic precursor. This strong nucleophilicity enables it to react efficiently with a wide array of electrophiles, forming new carbon-sulfur bonds. This fundamental reactivity is the basis for the synthesis of numerous derivatives, including thioethers and disulfides, which are themselves important classes of specialty chemicals.
Furthermore, this compound can participate in modern synthetic methodologies such as "click" chemistry, particularly thiol-ene reactions. These reactions offer an efficient and atom-economical route to functionalized molecules and polymers. The ability to precisely control the addition of the thiol across a carbon-carbon double bond opens up possibilities for creating complex molecular structures with a high degree of accuracy.
Synthesis of Specialty Thioethers
One of the most common applications of primary thiols like this compound is in the synthesis of thioethers (sulfides). The reaction, typically a nucleophilic substitution, involves the corresponding thiolate and an alkyl halide. The resulting thioethers are valuable as solvents, intermediates in organic synthesis, and in the formulation of products requiring specific olfactory characteristics. The branched structure of this compound can be leveraged to produce thioethers with low odor profiles or specific volatilities.
A representative synthesis of a specialty thioether from a branched primary thiol is the reaction of 3-methyl-1-butanethiol (B42731) with an alkyl bromide. This reaction proceeds via an SN2 mechanism, and similar reactivity is expected for this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 3-Methyl-1-butanethiol | Benzyl (B1604629) bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Benzyl 3-methylbutyl sulfide | >95 |
| 3-Methyl-1-butanethiol | 1-Bromobutane | Sodium ethoxide (NaOEt) | Ethanol | Butyl 3-methylbutyl sulfide | ~90 |
This table presents representative data for the synthesis of thioethers from a structurally similar branched primary thiol, 3-methyl-1-butanethiol, illustrating the expected reaction conditions and yields for this compound.
Formation of Disulfides
This compound can be readily oxidized to form the corresponding disulfide, bis(3-ethylpentyl) disulfide. This transformation is a key reaction in the chemistry of thiols and is often utilized in processes where reversible bond formation is desired. Disulfides find applications as vulcanizing agents, in the synthesis of polymers, and as stabilizing agents in various formulations. The oxidation can be achieved using a variety of mild oxidizing agents, including iodine or air in the presence of a suitable catalyst.
The formation of symmetrical disulfides from straight-chain and branched aliphatic thiols can proceed with high efficiency under mild conditions. For instance, the air oxidation of thiols can be catalyzed by bases such as triethylamine (B128534) (Et₃N) in a solvent like dimethylformamide (DMF). rsc.org
| Thiol Substrate | Oxidizing Agent | Catalyst | Solvent | Reaction Time | Product | Yield (%) |
| 1-Hexanethiol | Air (O₂) | Et₃N | DMF | 5 min (ultrasound) | Dihexyl disulfide | 98 |
| Benzylthiol | Air (O₂) | Et₃N | DMF | 5 min (ultrasound) | Dibenzyl disulfide | 99 |
| 2-Methyl-2-propanethiol | Air (O₂) | Et₃N | DMF | 10 min (ultrasound) | Di-tert-butyl disulfide | 95 |
This table showcases the efficient synthesis of disulfides from various thiols under mild, air-oxidative conditions, which is a general and applicable method for this compound. rsc.org
Role in Thiol-Ene "Click" Chemistry
Thiol-ene chemistry, a type of "click" reaction, provides a highly efficient and versatile platform for the synthesis of a wide range of compounds and materials. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"), typically initiated by radicals or light. This compound, as a primary thiol, can readily participate in these reactions, leading to the formation of thioether linkages. This methodology is employed in polymer synthesis, surface modification, and the creation of dendrimers and other branched macromolecules. smu.edursc.org
The use of branched thiols in thiol-ene reactions allows for the synthesis of polymers with specific architectures and properties. For example, the photochemical reaction of various thiols with tetravinylsilane (B72032) demonstrates the high efficiency of this process for creating branched organosilicon compounds. researchgate.net
| Thiol | Ene | Initiator | Product | Yield (%) |
| 1-Dodecanethiol | Tetravinylsilane | UV light | Tetrakis(dodecylthiomethyl)silane | 95 |
| Thiophenol | Tetravinylsilane | UV light | Tetrakis(phenylthiomethyl)silane | 88 |
| 3-Mercaptopropionic acid | Tetravinylsilane | UV light | Tetrakis(2-carboxyethylthiomethyl)silane | 75 |
This table provides examples of thiol-ene reactions with a tetrafunctional ene, illustrating the versatility and high yields achievable. This compound is expected to react similarly. researchgate.net
Precursor for Self-Assembled Monolayers (SAMs)
In materials science, branched thiols like this compound are of interest for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. sigmaaldrich.comsigmaaldrich.com The thiol group acts as an anchor, forming a strong bond with the gold surface, while the alkyl chain, in this case, the 3-ethylpentyl group, extends outwards. The branched nature of the alkyl chain can influence the packing density, thickness, and surface properties of the resulting monolayer. Such tailored surfaces have applications in sensors, electronics, and corrosion inhibition. For instance, 2-ethyl-1-hexanethiol, a structurally similar branched thiol, is used as a capping agent on gold surfaces for the development of chemiresistive vapor sensors and in the formation of SAMs on copper indium sulfide for organic electronic devices. chemicalbook.com
Environmental Chemical and Biogeochemical Pathways of 3 Ethylpentane 1 Thiol
Abiotic Degradation Mechanisms of 3-Ethylpentane-1-thiol in Natural Systems
Abiotic degradation, occurring without the intervention of living organisms, represents a significant pathway for the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions, oxidative processes, and chemical interactions with soil and sediment components.
In aquatic and atmospheric environments, this compound is susceptible to degradation by sunlight and reactive oxygen species (ROS). The thiol functional group (-SH) is the primary site of these reactions.
In Aquatic Systems: The photochemical degradation of thiols in water can be initiated by direct absorption of UV radiation, although this is often less significant than indirect photolysis. Indirect photolysis involves the absorption of light by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which then transfer energy to the thiol or generate reactive species that attack it. The primary oxidative species in sunlit surface waters are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. The thiol group is readily oxidized by these species. researchgate.netnih.gov The initial step is often the abstraction of the hydrogen atom from the sulfhydryl group, forming a thiyl radical (RS•). researchgate.net These highly reactive radicals can then undergo several reactions, including dimerization to form a disulfide (3,3'-diethyl-1,1'-disulfanediyldipentane), or further oxidation to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). researchgate.net
In the Atmosphere: As a volatile organic compound, this compound released into the atmosphere will primarily be degraded by gas-phase reactions with photochemically produced oxidants. The most important of these is the hydroxyl radical (•OH), but reactions with nitrate (B79036) radicals (NO₃•) during nighttime and ozone (O₃) can also contribute to its removal. The reaction with •OH is typically the dominant degradation pathway, leading to the formation of thiyl radicals and subsequent oxidation products similar to those in aquatic environments. osti.gov The high reactivity of the sulfhydryl group suggests that the atmospheric lifetime of this compound is likely to be short. osti.gov
Table 1: Key Abiotic Degradation Reactions of Alkyl Thiols
| Environment | Reactant/Process | Primary Intermediate | Major Products |
|---|---|---|---|
| Aquatic | Photolysis (direct/indirect) | Thiyl radical (RS•) | Disulfides (RSSR), Sulfenic/Sulfinic/Sulfonic acids |
| Hydroxyl Radical (•OH) | Thiyl radical (RS•) | Disulfides, Sulfenic/Sulfinic/Sulfonic acids | |
| Singlet Oxygen (¹O₂) | Thiyl radical (RS•) | Disulfides, Sulfenic/Sulfinic/Sulfonic acids | |
| Atmospheric | Hydroxyl Radical (•OH) | Thiyl radical (RS•) | Disulfides, Sulfonic acids, SO₂ |
| Ozone (O₃) | Thiyl radical (RS•) | Disulfides, SO₂ | |
| Nitrate Radical (NO₃•) | Thiyl radical (RS•) | Disulfides, Sulfonic acids |
In soil and sediment, the abiotic degradation of this compound is influenced by the chemical composition of the matrix, particularly the presence of metal oxides and clay minerals. The thiol group can interact with these surfaces, leading to sorption and catalytic transformation.
The sorption of volatile organic compounds like this compound onto soil particles is a key process affecting its fate. nih.gov This sorption is influenced by soil organic matter content, clay content, and moisture. nih.gov Once sorbed, the compound's availability for other degradation pathways is altered.
Metal oxides, such as those of manganese (e.g., MnO₂) and iron, which are common in soils and sediments, can act as powerful oxidants for thiols. researchgate.net The reaction involves the transfer of electrons from the thiol to the metal center, leading to the oxidation of the thiol to a disulfide and the reduction of the metal. researchgate.net This process can be a significant abiotic degradation pathway, particularly in environments rich in these minerals. The reactivity is dependent on the specific mineral phase and the pH of the surrounding environment. researchgate.net While hydrolysis of the carbon-sulfur bond in simple thiols is generally not considered a major degradation pathway under typical environmental conditions, the presence of catalytic mineral surfaces could potentially facilitate such reactions over long timescales.
Microbial Transformations and Biotransformation Pathways in Non-Human Organisms
Microbial communities in soil, sediment, and water are central to the degradation of organic compounds, including this compound. Both aerobic and anaerobic microorganisms possess enzymatic machinery capable of transforming this compound, integrating its sulfur into local biogeochemical cycles.
The branched alkyl structure of this compound influences its biodegradability.
Aerobic Degradation: Under aerobic conditions, microorganisms can utilize branched-chain alkanes as a source of carbon and energy. nih.gov The degradation of this compound would likely be initiated by an attack on the alkyl chain, as this is a common strategy for hydrocarbon degradation. nih.govnih.gov Monooxygenase enzymes could hydroxylate the terminal carbon or other positions on the alkyl chain. researchgate.net Following initial oxidation to an alcohol, further oxidation to an aldehyde and then a carboxylic acid would occur. The resulting fatty acid could then be metabolized via β-oxidation. researchgate.net The thiol group would likely be cleaved during this process, releasing sulfide (B99878), which can then be oxidized by sulfur-oxidizing bacteria. Some bacteria are known to be versatile in their ability to degrade both aliphatic and aromatic hydrocarbons. nih.gov
Anaerobic Degradation: In the absence of oxygen, the degradation of this compound would proceed through different pathways, utilizing alternative electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide. The anaerobic degradation of volatile organic sulfur compounds (VOSCs) has been observed in various anoxic environments. researchgate.netnih.gov For simpler thiols like methanethiol, degradation by methanogenic archaea is a significant pathway. researchgate.net It is plausible that anaerobic bacteria could initially transform this compound through mechanisms analogous to anaerobic alkane degradation, which can involve addition to fumarate. The sulfur atom would eventually be released as sulfide (H₂S). researchgate.net
Table 2: Postulated Microbial Degradation Pathways for this compound
| Condition | Microbial Group | Initial Enzymatic Attack | Key Intermediates | Final Products |
|---|---|---|---|---|
| Aerobic | Hydrocarbon-degrading bacteria | Monooxygenase on alkyl chain | 3-Ethylpentan-1-ol, 3-Ethylpentanoic acid | CO₂, H₂O, SO₄²⁻ |
| Anaerobic | Sulfate-reducing bacteria, Methanogens | Fumarate addition (hypothesized) | Branched-chain fatty acids | CH₄, CO₂, H₂S |
The degradation of this compound contributes to the local cycling of sulfur in terrestrial and aquatic ecosystems. The release of sulfide (H₂S) from its microbial breakdown provides a substrate for other microorganisms. nih.gov In aerobic environments, chemolithotrophic sulfur-oxidizing bacteria can oxidize the sulfide to elemental sulfur (S⁰), thiosulfate (B1220275) (S₂O₃²⁻), and ultimately sulfate (SO₄²⁻). nih.gov This sulfate can then be taken up by plants and other organisms, thus re-entering the biotic part of the sulfur cycle.
In anaerobic environments, the produced sulfide can react with metal ions to form insoluble metal sulfides, or it can be utilized by anoxygenic phototrophic bacteria as an electron donor for photosynthesis. Alternatively, it can be re-oxidized if it diffuses to an oxic zone. The production and consumption of VOSCs like this compound are therefore an integral part of the complex web of sulfur transformations in the environment. nih.gov
Methodologies for Trace Detection of this compound in Environmental Research Samples
The detection and quantification of this compound in environmental samples at trace levels present analytical challenges due to its volatility and reactivity. Several sophisticated analytical techniques are employed for this purpose.
Gas Chromatography (GC): GC is the most common technique for the analysis of volatile sulfur compounds. For sample introduction, static headspace (SHS) or solid-phase microextraction (SPME) are frequently used to extract and concentrate the volatile thiol from the sample matrix (water or soil) before injection into the GC. nih.govresearchgate.netmdpi.com SPME, with fibers coated with materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is particularly effective for preconcentrating VOSCs. researchgate.netfrontiersin.org
For detection, a mass spectrometer (MS) is often used, providing both quantification and structural confirmation. nih.govmdpi.com However, for enhanced selectivity and sensitivity for sulfur compounds, a sulfur-specific detector like the Sulfur Chemiluminescence Detector (SCD) is highly advantageous. The SCD offers an equimolar response to sulfur compounds and is less prone to interference from the sample matrix. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of thiols, but it requires a derivatization step to make the non-chromophoric aliphatic thiol detectable by common UV-Vis or fluorescence detectors. nih.govnih.govlibretexts.org Various derivatization reagents are available that react with the thiol group to form a stable, detectable product. Examples include menadione, ethacrynic acid, and o-phthalaldehyde (B127526) (in the presence of an amine). nih.govnih.govlibretexts.orgsemanticscholar.org This approach is generally more labor-intensive than GC-based methods for volatile thiols but can be useful for complex matrices or when GC is not available.
Table 3: Analytical Methods for Trace Detection of Volatile Thiols
| Technique | Sample Preparation | Detector | Typical Detection Limits (for similar compounds) | Advantages |
|---|---|---|---|---|
| GC-MS | Headspace (HS), SPME | Mass Spectrometry (MS) | Low ng/L to µg/L | Good sensitivity and structural confirmation |
| GC-SCD | Headspace (HS), SPME | Sulfur Chemiluminescence (SCD) | Low ng/L | Highly selective and sensitive for sulfur, equimolar response |
| HPLC | Liquid extraction, Derivatization | UV-Vis, Fluorescence | Low µg/L | Suitable for non-volatile thiols or complex matrices |
Emerging Research Directions and Future Perspectives for 3 Ethylpentane 1 Thiol
Design of Novel Catalytic Systems Based on 3-Ethylpentane-1-thiol Derivatives
The unique structural features of this compound make its derivatives promising candidates for the design of novel catalytic systems. The ethyl branching at the 3-position introduces steric bulk that can be strategically employed to influence the stereoselectivity of catalytic reactions.
Research Focus Areas:
Asymmetric Catalysis: Derivatives of this compound could be utilized as chiral ligands in metal-catalyzed asymmetric synthesis. The steric hindrance provided by the ethyl groups could create a well-defined chiral pocket around the metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.
Organocatalysis: The thiol group of this compound can be incorporated into organocatalysts. For instance, it could be used in the design of novel chiral Brønsted acids or bases, where the branched alkyl chain influences the catalyst's solubility, stability, and stereochemical control.
Cooperative Catalysis: There is growing interest in catalytic systems where a metal and an organocatalyst work in concert. This compound derivatives could be designed to bind to a metal center while also possessing a functional group capable of participating in organocatalysis, leading to novel synergistic catalytic effects.
Future research in this area will likely involve the synthesis of a library of this compound-based ligands and organocatalysts and their subsequent screening in a variety of important organic transformations.
Computational-Driven Discovery of New Reactions and Applications for Branched Thiols
Computational chemistry is a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental research. For branched thiols like this compound, computational studies can provide valuable insights that accelerate the discovery of new reactions and applications.
Potential Computational Research Directions:
| Research Area | Computational Method | Potential Insights for this compound |
| Reaction Mechanism Studies | Density Functional Theory (DFT) | Elucidation of transition states and reaction pathways for known and novel reactions involving this compound. |
| Catalyst Design | Molecular Modeling | In silico design of catalysts incorporating this compound derivatives for enhanced activity and selectivity. |
| Material Science Applications | Molecular Dynamics (MD) Simulations | Prediction of the self-assembly behavior of this compound on surfaces for applications in nanotechnology and materials science. |
| Spectroscopic Analysis | Quantum Chemical Calculations | Prediction of NMR, IR, and other spectral properties to aid in the characterization of new derivatives of this compound. |
By leveraging computational methods, researchers can screen for promising new reactions and applications of this compound in a time- and cost-effective manner, focusing experimental efforts on the most promising candidates.
Advancements in Sustainable Synthesis and Process Intensification of this compound
The principles of green chemistry are increasingly important in the chemical industry, driving the development of more sustainable and efficient synthetic methods. Future research on this compound will undoubtedly focus on greener production routes and the application of process intensification technologies.
Key Areas for Advancement:
Green Synthetic Routes: Research is expected to focus on the development of synthetic methods for this compound that utilize renewable starting materials, employ environmentally benign solvents, and are catalyzed by non-toxic and recyclable catalysts.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in its production.
Process Intensification: This approach aims to develop smaller, more energy-efficient, and cleaner chemical processes. For the production of this compound, process intensification could involve the use of microreactors, reactive distillation, or other innovative technologies to improve efficiency and reduce waste.
The successful implementation of these sustainable and intensified processes will be crucial for the economically viable and environmentally responsible production of this compound on a larger scale.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science
The versatile chemical nature of this compound makes it a valuable building block for interdisciplinary research, bridging the gap between organic chemistry, materials science, and environmental science.
Promising Interdisciplinary Applications:
Materials Science: The thiol group of this compound can strongly interact with the surfaces of noble metals such as gold and silver. This property can be exploited to form self-assembled monolayers (SAMs), which are highly ordered molecular layers with applications in nanoscience, electronics, and sensor technology. The branched structure of this compound could lead to SAMs with unique packing densities and surface properties compared to their linear counterparts.
Environmental Science: Thiol-functionalized materials have shown great promise for the remediation of heavy metal pollution. This compound could be grafted onto solid supports, such as silica or polymers, to create novel sorbents for the selective removal of toxic heavy metal ions from contaminated water.
Nanotechnology: The ability of this compound to functionalize the surface of nanoparticles can be used to control their size, stability, and dispersibility. This is crucial for the development of new nanomaterials with applications in catalysis, biomedical imaging, and drug delivery.
Future collaborations between chemists, materials scientists, and environmental scientists will be key to unlocking the full potential of this compound in these exciting and impactful areas of research.
Exploration of this compound as a Model Compound for Broader Thiol Class Studies
Due to its well-defined branched structure, this compound is an excellent model compound for fundamental studies aimed at understanding the structure-property-reactivity relationships within the broader class of branched thiols.
Areas of Investigation Using this compound as a Model:
Reaction Kinetics: Comparative kinetic studies of this compound and its linear isomer, 1-heptanethiol, in various reactions can provide quantitative data on the steric effects of branching on reaction rates.
Surface Chemistry: By studying the formation and properties of self-assembled monolayers of this compound on different substrates, researchers can gain a deeper understanding of how alkyl chain branching influences the packing, orientation, and stability of these molecular films.
Acidity and Nucleophilicity: Precise measurements of the pKa and nucleophilicity of this compound can contribute to a more comprehensive understanding of how the electronic and steric effects of branching influence the fundamental chemical properties of thiols.
Data from such fundamental studies on this compound will be invaluable for developing predictive models of thiol reactivity and for the rational design of new thiol-based molecules with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethylpentane-1-thiol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 3-ethyl-1-pentanol with thiourea under acidic conditions (e.g., H₂SO₄) followed by hydrolysis yields the thiol. Purity is ensured via chromatographic purification (e.g., column chromatography) and spectroscopic validation (IR, ¹H/¹³C-NMR). Residual impurities, such as unreacted alcohol or disulfides, should be monitored using gas chromatography (GC) with flame ionization detection .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies S-H stretching (~2500 cm⁻¹) and C-S bonds (~600-700 cm⁻¹).
- NMR Spectroscopy : ¹H-NMR detects thiol proton resonance (δ 1.3–1.6 ppm for ethyl groups; δ 2.5–3.0 ppm for CH₂-S). ¹³C-NMR confirms carbon backbone connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 134.13 for C₆H₁₄S) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation. Avoid proximity to strong acids/bases or ignition sources due to flammability .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (ΔG, ΔH) for thiol-disulfide equilibria.
- Transition State Analysis : Identify intermediates in nucleophilic substitution pathways (e.g., SN2 mechanisms).
- Anharmonic Corrections : Adjust vibrational frequencies in IR spectra predictions to match experimental data .
Q. How can contradictions in experimental data on thiol reactivity be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies via GC, NMR, and computational modeling).
- Control Experiments : Isolate variables (e.g., solvent polarity, temperature) to identify confounding factors.
- Error Analysis : Quantify measurement uncertainties (e.g., ±5% for GC retention times) and statistically assess reproducibility .
Q. What experimental designs are suitable for studying thermodynamic properties of this compound?
- Methodological Answer :
- Calorimetry : Measure enthalpy changes (ΔH) during oxidation or alkylation reactions.
- Gas Chromatography (GC) : Determine vapor-liquid equilibrium data for volatility assessments.
- Reaction Thermochemistry : Use static bomb calorimetry to quantify heat of combustion, correlating with bond dissociation energies .
Data Presentation and Analysis
Q. How should researchers present and statistically validate experimental data for this compound?
- Methodological Answer :
- Tables/Graphs : Include error bars in kinetic plots (e.g., rate vs. concentration). Use ANOVA for multi-sample comparisons.
- Significant Figures : Align with measurement precision (e.g., report GC purity as 99.2 ± 0.3%).
- Reproducibility : Provide raw data in supplementary materials, detailing triplicate trials and outlier exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
